molecular formula C10H10BrClO4S B2993562 Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate CAS No. 1567126-27-5

Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate

Cat. No.: B2993562
CAS No.: 1567126-27-5
M. Wt: 341.6
InChI Key: QNGFZMBNQKGMAH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate is an organic compound with a complex structure that includes bromine, chlorine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylbenzoic acid to introduce the bromine atom at the 4-position. This is followed by the chlorosulfonation of the resulting 4-bromo-3-methylbenzoic acid to introduce the chlorosulfonyl group. Finally, esterification with ethanol yields the desired ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide can yield ethyl 4-methoxy-3-(chlorosulfonyl)-5-methylbenzoate, while reduction with LiAlH4 can produce ethyl 4-bromo-3-(sulfonamide)-5-methylbenzoate .

Scientific Research Applications

Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its antimicrobial and anticancer properties in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate involves its reactive functional groups. The bromine and chlorosulfonyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively. These reactions can modify biological molecules or synthetic intermediates, leading to various effects depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-methylbenzoate: Similar structure but lacks the chlorosulfonyl group.

    Ethyl 4-bromo-3-(sulfonyl)-5-methylbenzoate: Similar but with a sulfonyl group instead of chlorosulfonyl.

    Ethyl 4-chloro-3-(chlorosulfonyl)-5-methylbenzoate: Similar but with chlorine instead of bromine.

Uniqueness

Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate is unique due to the presence of both bromine and chlorosulfonyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

ethyl 4-bromo-3-chlorosulfonyl-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO4S/c1-3-16-10(13)7-4-6(2)9(11)8(5-7)17(12,14)15/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGFZMBNQKGMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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